molecular formula C11H13N3 B13796365 Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- CAS No. 66596-62-1

Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl-

Cat. No.: B13796365
CAS No.: 66596-62-1
M. Wt: 187.24 g/mol
InChI Key: WWOSHHFVXPUSNJ-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is a heterocyclic compound that belongs to the class of imidazo-benzodiazepines This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a benzodiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an o-phenylenediamine derivative with an imidazole carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to an allosteric site on the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature may contribute to its distinct biological activity and chemical reactivity compared to other similar compounds .

Properties

CAS No.

66596-62-1

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene

InChI

InChI=1S/C11H13N3/c1-8-13-10-4-2-3-9-7-12-5-6-14(8)11(9)10/h2-4,12H,5-7H2,1H3

InChI Key

WWOSHHFVXPUSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC3=C2N1CCNC3

Origin of Product

United States

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